2-Bromoquinoline-3-boronic acid

Descripción general

Descripción

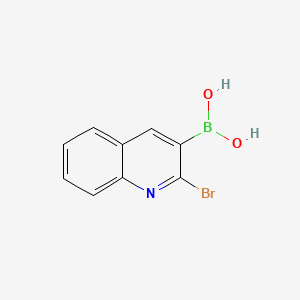

2-Bromoquinoline-3-boronic acid is an organoboron compound with the molecular formula C9H7BBrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinoline-3-boronic acid typically involves the borylation of 2-bromoquinoline. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromoquinoline-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Substitution Reactions: The bromine atom in the quinoline ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronic esters.

Reduction: Boranes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Boronic acids, including 2-Bromoquinoline-3-boronic acid, have shown promise in anticancer therapies. They can act as proteasome inhibitors, similar to bortezomib, which is used in treating multiple myeloma. The incorporation of boronic acid moieties into drug candidates can enhance their biological activity and selectivity. For instance, modifications of existing drugs with boronic acid structures have been reported to improve their pharmacokinetic properties and therapeutic efficacy .

2. Antibacterial and Antiviral Properties

Research indicates that boronic acids possess antibacterial and antiviral activities. The introduction of this compound into medicinal compounds may enhance their ability to combat resistant bacterial strains and viral infections by altering their interaction with biological targets .

3. Sensor Development

Boronic acids are utilized in the development of sensors for detecting carbohydrates. The unique binding properties of boron compounds allow for the selective recognition of sugars, making them valuable in biosensor applications. This compound can be functionalized to create sensors with high specificity for glucose or other saccharides .

Organic Synthesis Applications

1. Suzuki-Miyaura Cross-Coupling Reactions

One of the most notable applications of this compound is in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is widely used for synthesizing biaryl compounds that are essential in pharmaceuticals and agrochemicals. The presence of the bromo group facilitates the coupling with various aryl halides, leading to the formation of complex molecular architectures .

2. Click Chemistry

Boronic acids are also employed in click chemistry, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC). The stability and reactivity of this compound make it suitable for constructing diverse chemical libraries through modular synthesis approaches . These methodologies allow for rapid assembly of complex molecules with potential biological activities.

Materials Science Applications

1. Photochemical Applications

Recent studies have explored the use of boronic acids like this compound as photochemical agents in the synthesis of novel materials. This includes their role as boron carriers in Boron Neutron Capture Therapy (BNCT), a promising treatment for glioblastoma multiforme. The ability to selectively target tumor cells while minimizing damage to surrounding tissues makes this application particularly attractive .

2. Synthesis of Novel Dyes

The compound has also been investigated for its potential in synthesizing new dyes that can serve as boron carriers in various therapeutic applications. These dyes can be designed to enhance the delivery of boron to target tissues, improving the efficacy of treatments such as BNCT .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Bromoquinoline-3-boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with palladium catalysts, facilitating the transfer of the aryl group to the palladium center. This is followed by transmetalation and reductive elimination steps, leading to the formation of the desired biaryl product . The bromine atom in the quinoline ring can also undergo nucleophilic substitution, allowing for further functionalization .

Comparación Con Compuestos Similares

3-Quinolineboronic acid: Similar structure but lacks the bromine atom.

2-Chloroquinoline-3-boronic acid: Similar structure but with a chlorine atom instead of bromine.

2-Iodoquinoline-3-boronic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 2-Bromoquinoline-3-boronic acid is unique due to the presence of both the boronic acid and bromine functional groups, which allows for versatile reactivity in cross-coupling and substitution reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Actividad Biológica

2-Bromoquinoline-3-boronic acid (CAS 745784-05-8) is a compound that has garnered attention in both synthetic chemistry and biological research due to its unique structural properties and versatile applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

Molecular Formula : C₉H₇BBrNO₂

Molecular Weight : 251.88 g/mol

Functional Groups : Boronic acid and bromine

The presence of the boronic acid group allows for participation in various chemical reactions, particularly the Suzuki–Miyaura cross-coupling reaction, which is significant in organic synthesis.

This compound primarily acts through the Suzuki–Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction involves:

- Target of Action : Metal catalysts (commonly palladium) facilitate the coupling of aryl halides with boronic acids.

- Mode of Action : The compound forms a complex with Lewis bases, enhancing its reactivity in coupling reactions .

- Biochemical Pathways : It participates in pathways leading to the synthesis of biologically active molecules, influencing cellular functions such as signaling and metabolism.

Antibacterial and Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant biological activities:

- Antibacterial Activity : Studies show effectiveness against various bacteria, including Escherichia coli at concentrations around 6.50 mg/mL .

- Anticancer Potential : The compound has been linked to cytotoxic effects on cancer cell lines, with IC₅₀ values indicating potent activity against specific types of cancer cells. For instance, derivatives of boronic acids have shown high cytotoxicity against MCF-7 breast cancer cells .

Enzyme Inhibition

The compound also demonstrates enzyme inhibition capabilities:

- Acetylcholinesterase Inhibition : Moderate inhibition was observed with an IC₅₀ of 115.63 µg/mL.

- Butyrylcholinesterase Inhibition : Strong inhibition with an IC₅₀ of 3.12 µg/mL.

- Antioxidant Activity : Exhibited significant antioxidant properties through various assays (e.g., DPPH radical scavenging) with low IC₅₀ values .

Case Studies

-

Synthesis and Characterization Study :

- A study documented the synthesis of a novel boronic ester derived from phenyl boronic acid and quercetin, demonstrating enhanced biological activity compared to quercetin alone. This study highlighted the potential applications of boron-based compounds in pharmaceuticals and cosmetics due to their high biological activity .

- Therapeutic Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Quinolineboronic acid | Lacks bromine atom | Similar antibacterial properties |

| 2-Chloroquinoline-3-boronic acid | Contains chlorine instead of bromine | Comparable reactivity in cross-coupling |

| 2-Iodoquinoline-3-boronic acid | Contains iodine instead of bromine | Potentially higher reactivity due to iodine |

The unique combination of bromine and boronic acid functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Propiedades

IUPAC Name |

(2-bromoquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BBrNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDILYIFXMOEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590736 | |

| Record name | (2-Bromoquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-05-8 | |

| Record name | Boronic acid, (2-bromo-3-quinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromoquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 745784-05-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-bromoquinoline-3-boronic acid interesting for carbohydrate recognition?

A1: The research article highlights the phosphorescent properties of this compound when encapsulated within sodium deoxycholate. [] This interaction suggests potential applications in carbohydrate recognition, as boronic acids are known to reversibly bind with carbohydrates. The study explores how these binding events could be transduced into detectable changes in the compound's phosphorescence, offering a potential sensing mechanism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.